{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C7H7N3OS·HCl It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of {[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride typically involves the reaction of thienyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.
Chemical Reactions Analysis
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of {[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and methanamine group. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
Comparison with Similar Compounds
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique properties of this compound arise from the presence of the thienyl group, which can influence its electronic and steric characteristics .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPQRWYPKHSLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-78-4 | |
Record name | [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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